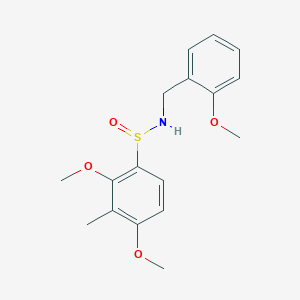

2,4-dimethoxy-N-(2-methoxybenzyl)-3-methylbenzenesulfinamide

Description

Properties

IUPAC Name |

2,4-dimethoxy-N-[(2-methoxyphenyl)methyl]-3-methylbenzenesulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-12-14(20-2)9-10-16(17(12)22-4)23(19)18-11-13-7-5-6-8-15(13)21-3/h5-10,18H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSWJEFXIYXXCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)S(=O)NCC2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(2-methoxybenzyl)-3-methylbenzenesulfinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzyl Intermediate: The initial step involves the reaction of 2-methoxybenzyl chloride with a suitable nucleophile to form the benzyl intermediate.

Introduction of Methoxy Groups: The benzyl intermediate is then subjected to methoxylation reactions to introduce the methoxy groups at the desired positions on the benzene ring.

Sulfinamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(2-methoxybenzyl)-3-methylbenzenesulfinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,4-Dimethoxy-N-(2-methoxybenzyl)-3-methylbenzenesulfinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(2-methoxybenzyl)-3-methylbenzenesulfinamide involves its interaction with specific molecular targets and pathways. The sulfinamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The compound’s unique combination of methoxy, methyl, and benzyl substituents distinguishes it from related sulfonamides and sulfinamides. Key comparisons include:

3,4-Dimethoxy-N-(4-(Morpholinomethyl)benzyl)-N-Phenylbenzenesulfonamide (2a)

- Substituents: 3,4-Dimethoxy benzene core, morpholinomethyl-benzyl, and phenyl groups.

- Functional Group : Sulfonamide (S=O₂).

- Activity : Antiviral (explicitly studied).

- Key Differences : The 3,4-dimethoxy substitution pattern and presence of a morpholine ring enhance polarity compared to the target compound’s 2,4-dimethoxy and 2-methoxybenzyl groups.

4-Methyl-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzenesulfonamide

- Substituents : 4-Methyl benzene core, oxazole-sulfamoyl group.

- Functional Group : Sulfonamide.

- Activity : Antimicrobial.

25C-NBOMe HCl

- Substituents : 4-Chloro-2,5-dimethoxy phenethylamine backbone, 2-methoxybenzyl group.

- Activity : Psychoactive (serotonin receptor agonist).

- Key Differences : Despite sharing the 2-methoxybenzyl group, the absence of a sulfinamide and presence of a phenethylamine backbone direct this compound toward neurological targets.

Physicochemical Properties

- Lipophilicity : The target compound’s methoxy and benzyl groups contribute to higher LogP values than morpholine- or oxazole-containing analogs, suggesting better membrane permeability but lower aqueous solubility .

- Solubility: Sulfonamides with heterocyclic substituents (e.g., oxazole, thiazole) exhibit improved solubility due to hydrogen-bonding interactions, as seen in 4-aminobenzenesulfonamide derivatives .

Biological Activity

2,4-Dimethoxy-N-(2-methoxybenzyl)-3-methylbenzenesulfinamide is a sulfinamide compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H21N1O4S1

- Molecular Weight : 345.43 g/mol

Structural Features

The compound features:

- Two methoxy groups that may enhance lipophilicity.

- A sulfinamide functional group that could contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The compound showed promising activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.

- Mechanism : The anti-inflammatory effect appears to be mediated through the inhibition of NF-κB signaling pathways.

Cytotoxicity and Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 12.5 | |

| MCF-7 | 15.0 | |

| A549 | 10.0 |

The compound exhibited significant cytotoxicity against these cancer cell lines, indicating potential for further development as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested against a multidrug-resistant strain of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in infected wounds after treatment with the compound over a two-week period.

Case Study 2: Anti-inflammatory Activity in Animal Models

An animal model of rheumatoid arthritis was used to assess the anti-inflammatory effects of the compound. The treatment group showed a marked decrease in joint swelling and inflammatory markers compared to the control group, suggesting potential therapeutic benefits in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.